

Technical Support Center: Overcoming Poor Diffraction of Pfp Crystals

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Compound of Interest

Compound Name: PDB-Pfp

Cat. No.: B8064654

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Welcome to the technical support center for Pfp crystallography. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor diffraction from their Pfp crystals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your crystallization and diffraction experiments.

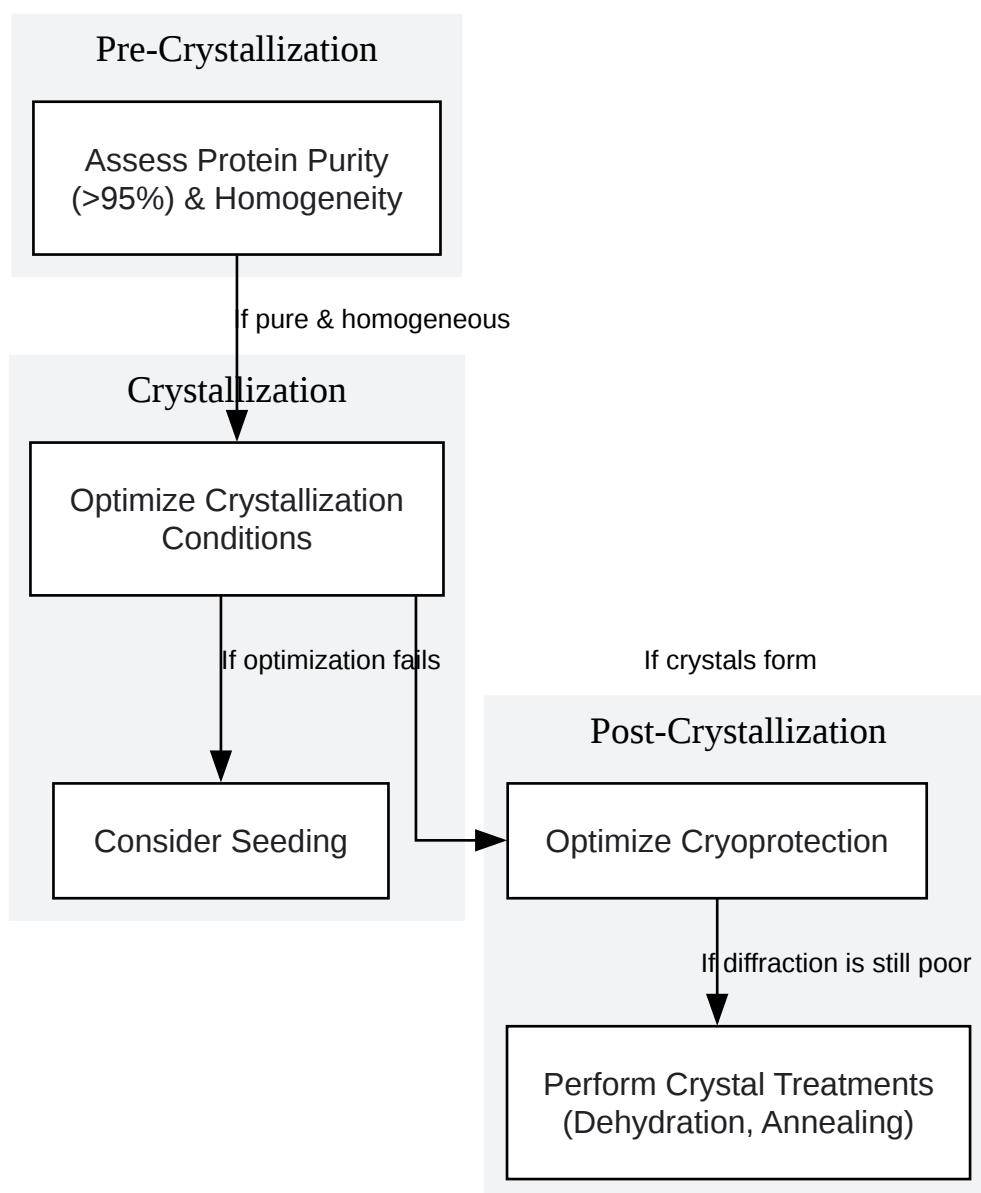
Troubleshooting Guide: Improving Pfp Crystal Diffraction

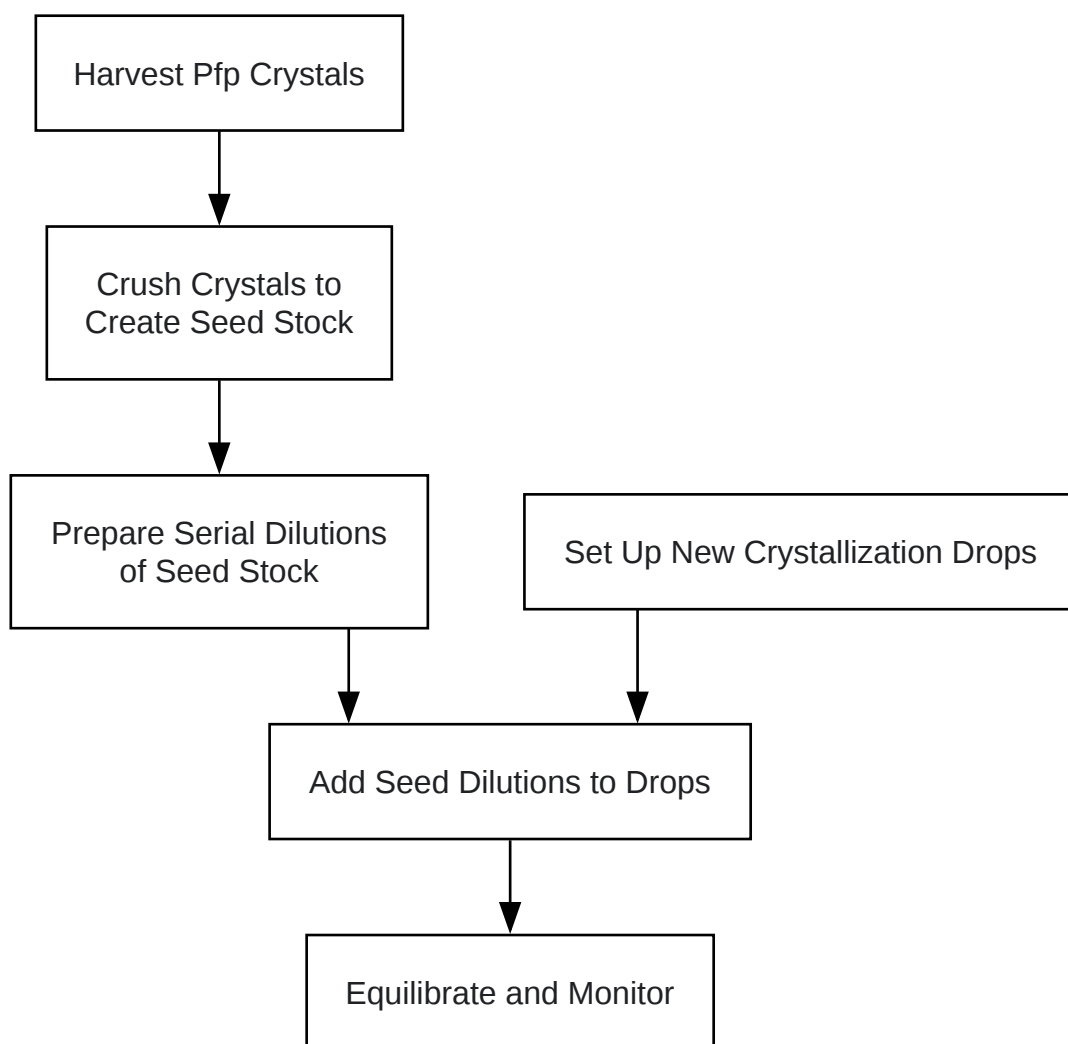
Poor diffraction is a common hurdle in X-ray crystallography.^{[1][2][3]} This guide provides a systematic approach to diagnosing and resolving common issues.

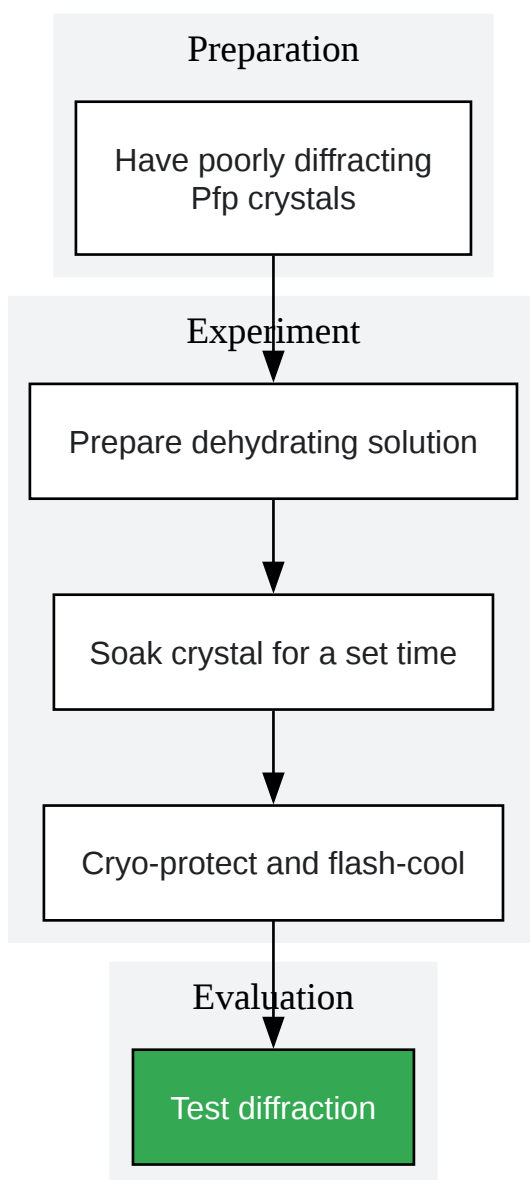
Question: My Pfp crystals are well-formed visually but diffract poorly. What should I do first?

Answer: The visual quality of a crystal does not always correlate with its diffraction quality.^[4] The first step is to systematically assess several factors, starting with your protein sample and moving through crystallization and post-crystallization treatments.

A recommended workflow for troubleshooting is outlined below:







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References

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- 3. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
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